molecular formula C10H21NO3 B8708081 Tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate

Tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate

Cat. No. B8708081
M. Wt: 203.28 g/mol
InChI Key: NVZKZNRMBATQPU-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H21NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h7,12H,1-6H3,(H,11,13)

InChI Key

NVZKZNRMBATQPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-methyl-3-oxobutan-2-ylcarbamate (2.36 g, 11.73 mmol) in MeOH (30 mL) at 0° C. was added portion wise NaBH4 (0.887 g, 23.45 mmol). Cold bath was removed and the reaction was stirred for 1 hour. HCl solution (1 M, 0.2 mL) was then added cautiously to quench the reaction. The reaction mixture was then concentrated and diluted with EtOAc (50 mL) and water (10 mL). The phases were separated and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organics were then dried (Na2SO4) and concentrated under reduced pressure. The residue was purified via silica gel flash chromatography (10-50% EtOAc-Hexanes) to afford the desired product as a white solid (2.12 g). LCMS m/z 204.1 (M+H)+, Rt 0.69 min.
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.887 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (S)-tert-butyl 2-methyl-4-oxopentan-3-ylcarbamate (2.65 g, 12.31 mmol) in MeOH (30 mL) at 0° C. was added portion wise NaBH4 (0.931 g, 24.62 mmol). Cold bath was removed and the reaction was stirred for 1 hour. HCl solution (1 M, 0.3 mL) was then added cautiously to quench the reaction. The reaction mixture was then concentrated and diluted with EtOAc (50 mL) and water (10 mL). The phases were separated and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organics were then dried (Na2SO4) and concentrated. The residue was purified via silica gel flash chromatography (10-50% EtOAc-Hexanes) to afford the desired product as a white solid (2.05 g). LCMS m/z 240.2 (M+Na)+, Rt 0.69 min.
Name
(S)-tert-butyl 2-methyl-4-oxopentan-3-ylcarbamate
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.931 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

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